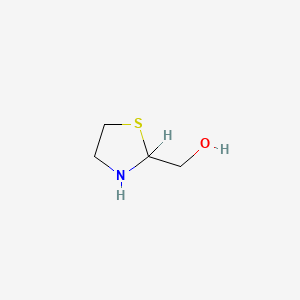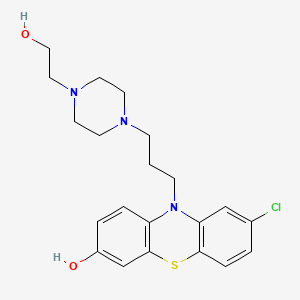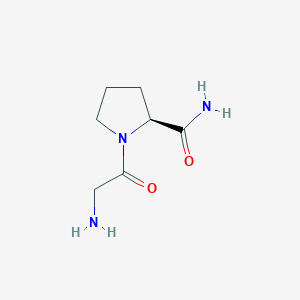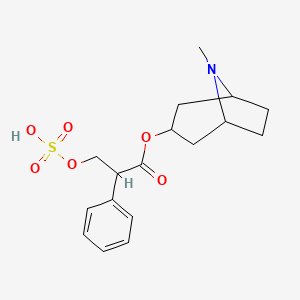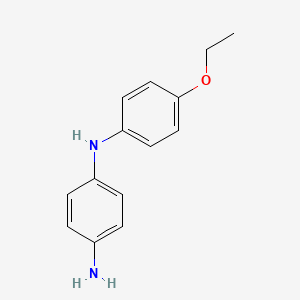
p-Phenylenediamine, N-(p-ethoxyphenyl)-
Descripción general
Descripción
P-Phenylenediamine, N-(p-ethoxyphenyl)- is an organic compound that is a derivative of aniline . It is a white solid that can darken due to air oxidation . This compound is mainly used as a component of engineering polymers and composites like Kevlar . It is also an ingredient in hair dyes and is occasionally used as a substitute for henna . It is an industrial intermediate and a component of hair dye .
Synthesis Analysis
P-Phenylenediamine is produced via three routes. Most commonly, 4-nitrochlorobenzene is treated with ammonia and the resulting 4-nitroaniline is then hydrogenated . It can be used as a precursor for the synthesis of asymmetric bis-schiff bases, angular diazatricycles, poly (p -phenylenediamine) and aromatic polyamides .Molecular Structure Analysis
The molecular structure of p-Phenylenediamine is C6H4(NH2)2 . This compound belongs to the class of organic compounds known as aniline and substituted anilines .Chemical Reactions Analysis
P-Phenylenediamine reacts with hydrogen peroxide to bind the color to the hair permanently . It is also often mixed with other chemicals, such as resorcinol, to achieve a particular color of dye .Physical And Chemical Properties Analysis
P-Phenylenediamine is a white crystalline solid that darkens upon exposure to air . It has a melting point of 145 to 147 °C and a boiling point of 267 °C . It is soluble in water at 10% at 40°C, 87% at 107 C, and 100% at 140 C .Aplicaciones Científicas De Investigación
1. Metabolism and Toxicology Studies
- Metabolism in Human Hepatocytes: p-Phenylenediamine (PPD) was studied for its metabolism in human hepatocytes and liver microsomes, showing N-acetylation to form metabolites but no evidence of CYP-mediated oxidation, which is significant in understanding its role in carcinogenesis (Stanley et al., 2005).
2. Environmental Impact
- Presence in Environmental Compartments: Research demonstrated the ubiquity of quinones formed from PPD antioxidants in urban runoff, roadside soils, and air particles, highlighting the ecological and human health risks associated with these compounds (Cao et al., 2022).
3. Industrial Applications
- Use in Rubber and Plastics: PPD derivatives are widely used as antioxidants and antiozonants in the rubber and plastic industries, improving the durability and longevity of products (Layer, 2000).
4. Electrochemical Applications
- Electrochemical Substrate in Immunoassays: PPD was investigated as a new substrate for peroxidase-mediated voltammetric enzyme immunoassays, showing potential in detecting plant viruses more effectively than traditional methods (Jiao et al., 2000).
5. Development of Novel Materials
- Liquid Crystalline Compound Synthesis: A novel liquid crystalline compound involving p-phenylenediamine was synthesized, offering potential applications in advanced material sciences (Qingjun, 2007).
6. Polymer Science
- Development of Polyamide Films: Research into creating polyamide films with tetraphenyl-p-phenylenediamine-based covalent organic frameworks showed potential for high-performance electrochemical supercapacitors, indicating a significant application in energy storage technologies (EL-Mahdy et al., 2019).
7. Enzyme Detection
- Redox Enzyme Activity Measurement: A p-phenylenediamine epoxy resin film was developed for detecting redox enzyme activity, highlighting its application in biochemical analysis and environmental monitoring (Kanno et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-(4-ethoxyphenyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-17-14-9-7-13(8-10-14)16-12-5-3-11(15)4-6-12/h3-10,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSWMPYPNBUPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975864 | |
| Record name | N~1~-(4-Ethoxyphenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Phenylenediamine, N-(p-ethoxyphenyl)- | |
CAS RN |
60457-49-0 | |
| Record name | 1,4-Benzenediamine, N1-(4-ethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060457490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-(4-Ethoxyphenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



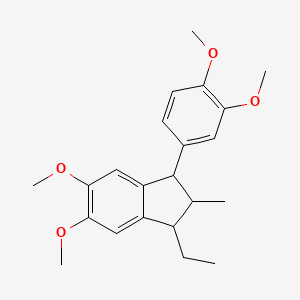
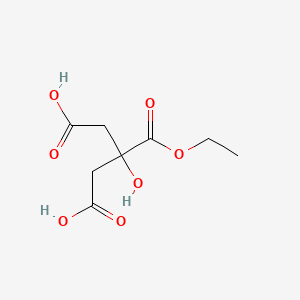
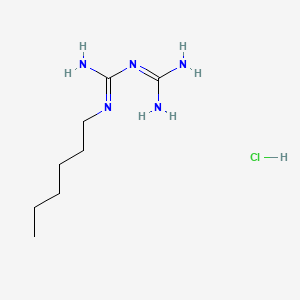
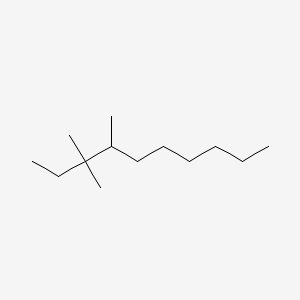
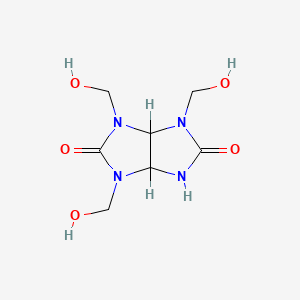
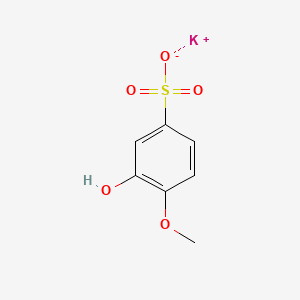
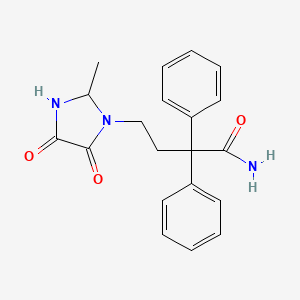
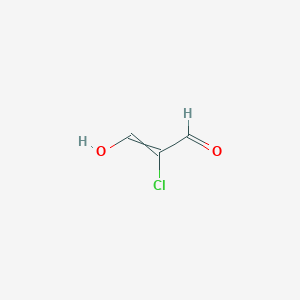
![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)

